A-Technical-Guide-to-Rimantadine-d4-Hydrochloride-in-Bioanalytical-Applications
A-Technical-Guide-to-Rimantadine-d4-Hydrochloride-in-Bioanalytical-Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Rimantadine-d4 Hydrochloride is the deuterium-labeled form of Rimantadine Hydrochloride, an antiviral agent.[1][2] In the realm of advanced scientific research, particularly in pharmaceutical and bioanalytical studies, precision and reliability are paramount. Rimantadine-d4 Hydrochloride serves as a crucial tool, primarily as an internal standard, in quantitative analyses using techniques like liquid chromatography-mass spectrometry (LC-MS).[3][4] This guide provides a comprehensive overview of Rimantadine-d4 Hydrochloride, its underlying scientific principles, and its practical application in a laboratory setting.
The parent compound, Rimantadine Hydrochloride, is a synthetic antiviral drug with a chemical structure of alpha-methyltricyclo[3.3.1.1/3.7]decane-1-methanamine hydrochloride.[5] It has been used for the prophylaxis and treatment of influenza A virus infections.[6][7] The deuterated form, where four hydrogen atoms have been replaced by deuterium, is chemically identical to the parent compound but has a slightly higher molecular weight.[2] This key difference allows it to be distinguished by mass spectrometry, making it an ideal internal standard.[4]
This guide will delve into the physicochemical properties of Rimantadine-d4 Hydrochloride, explore the critical role of stable isotope-labeled internal standards in modern bioanalysis, and provide a detailed, field-proven protocol for its use in a typical pharmacokinetic study.
Physicochemical Properties and Synthesis
Core Structure and Properties
Rimantadine Hydrochloride is a derivative of adamantane, featuring a rigid, cage-like structure with an ethylamine side chain.[8] The hydrochloride salt form enhances its water solubility.[8] It typically appears as a white to off-white crystalline powder.[8]
| Property | Value | Source |
| Chemical Formula | C12H18D4ClN | [9] |
| Molecular Weight | 219.79 g/mol | [9] |
| Appearance | White to off-white crystalline powder | [8] |
| Solubility | Freely soluble in water | [5] |
| Storage Temperature | -20°C | [2] |
Synthesis Overview
The synthesis of Rimantadine Hydrochloride generally involves a multi-step process starting from adamantane precursors.[8] A common pathway includes the formation of a ketone, which is then converted to an oxime. Subsequent reduction of the oxime yields the amine group, followed by the formation of the hydrochloride salt.[8][10] The introduction of deuterium atoms to create Rimantadine-d4 Hydrochloride is a specialized process, often involving deuterated reagents during the synthesis.
The Critical Role of Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, especially with LC-MS, an internal standard (IS) is added at a known concentration to calibration standards, quality control samples, and the unknown study samples.[11] The IS is used to correct for variability during the analytical process.[12]
Stable isotope-labeled (SIL) internal standards, such as Rimantadine-d4 Hydrochloride, are considered the "gold standard" in mass spectrometry-based bioanalysis.[11][13] Because a SIL-IS has nearly identical physicochemical properties to the analyte, it can effectively track the analyte through every step of the analysis, including:[11]
-
Sample Preparation: Compensating for losses during extraction, evaporation, and reconstitution.[4]
-
Chromatography: Co-eluting with the analyte, which helps to mitigate the effects of chromatographic variability.[14]
-
Ionization: Experiencing similar ionization efficiency in the mass spectrometer's source, which corrects for matrix effects (ion suppression or enhancement).[15]
The use of a SIL-IS like Rimantadine-d4 Hydrochloride significantly improves the accuracy, precision, and robustness of a bioanalytical method.[16]
Principle of Stable Isotope Dilution
The quantification using a SIL-IS is based on the principle of stable isotope dilution. The ratio of the mass spectrometric response of the analyte to the response of the known amount of the SIL-IS is used to determine the concentration of the analyte in the unknown sample. This ratiometric measurement is inherently more precise than relying on the absolute response of the analyte alone.
Caption: Workflow of Stable Isotope Dilution using an internal standard.
Mechanism of Action of the Parent Compound: Rimantadine
While the primary focus of this guide is on the analytical applications of Rimantadine-d4 Hydrochloride, understanding the mechanism of action of the parent compound provides valuable context. The antiviral activity of rimantadine is directed against the influenza A virus.[17] It targets the M2 protein, which functions as an ion channel.[6][17] By blocking this channel, rimantadine inhibits the uncoating of the virus within the host cell, a crucial step for the release of viral RNA and subsequent replication.[17][18]
Caption: Mechanism of action of Rimantadine against Influenza A virus.
Experimental Protocol: Quantification of Rimantadine in Plasma
This section provides a detailed protocol for the quantification of rimantadine in human plasma using Rimantadine-d4 Hydrochloride as an internal standard, followed by LC-MS/MS analysis.
Materials and Reagents
-
Rimantadine Hydrochloride (Reference Standard)
-
Rimantadine-d4 Hydrochloride (Internal Standard)
-
Human Plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Rimantadine Hydrochloride and Rimantadine-d4 Hydrochloride into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Rimantadine Hydrochloride by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water. These will be used to spike the calibration standards.
-
-
Internal Standard Working Solution (e.g., 100 ng/mL):
-
Dilute the Rimantadine-d4 Hydrochloride primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL. This concentration may need to be optimized based on the sensitivity of the mass spectrometer.
-
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards:
-
Spike blank human plasma with the appropriate working standard solutions of Rimantadine Hydrochloride to achieve a series of concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Typically, a 5% (v/v) spike is used to minimize matrix effects.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 75, 750 ng/mL). These are prepared from a separate weighing of the reference standard if possible.
-
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma samples (calibration standards, QCs, and unknown study samples) into a 96-well plate or microcentrifuge tubes.
-
Add 300 µL of the internal standard working solution in acetonitrile (e.g., 100 ng/mL Rimantadine-d4 Hydrochloride in acetonitrile) to each well. The acetonitrile will precipitate the plasma proteins.
-
Vortex the plate or tubes for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions and may require optimization for your specific instrumentation.
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Rimantadine: m/z 180.2 -> 163.2Rimantadine-d4: m/z 184.2 -> 167.2 |
| Dwell Time | 100 ms |
| Collision Energy | Optimize for your instrument |
| Source Temperature | 500°C |
Data Analysis and Quantification
-
Integrate the peak areas for both the analyte (Rimantadine) and the internal standard (Rimantadine-d4) for all samples.
-
Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Perform a linear regression analysis (typically with a 1/x² weighting) to obtain the equation of the line.
-
Use the regression equation to calculate the concentration of Rimantadine in the QC and unknown study samples based on their measured peak area ratios.
Bioanalytical Method Validation
For use in regulated studies, the described method must be validated according to guidelines from regulatory bodies such as the FDA or EMA.[19] Key validation parameters include selectivity, accuracy, precision, calibration curve, matrix effect, and stability.[19]
Pharmacokinetics of Rimantadine
Understanding the pharmacokinetic profile of rimantadine is essential for interpreting the data obtained from bioanalytical studies. Rimantadine is well-absorbed after oral administration, with peak plasma concentrations typically reached within 6 hours in healthy adults.[18][20] The elimination half-life is approximately 25 hours.[18] Studies in various populations have shown that factors such as age and liver function can influence the pharmacokinetics of rimantadine.[20][21][22] The bioavailability after an oral dose has been reported to be high.[23]
Conclusion
Rimantadine-d4 Hydrochloride is an indispensable tool for the accurate and precise quantification of rimantadine in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS analysis adheres to the best practices in modern bioanalytics, ensuring data of the highest quality and integrity.[24][25] The detailed protocol and foundational principles outlined in this guide provide researchers, scientists, and drug development professionals with the necessary knowledge to confidently implement this methodology in their own laboratories. The robust nature of stable isotope dilution techniques, exemplified by the use of Rimantadine-d4 Hydrochloride, is fundamental to advancing pharmaceutical research and development.[26][27]
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